molecular formula C7H3BrO2S2 B2699540 6-Bromothieno[3,2-b]thiophene-2-carboxylic acid CAS No. 125493-06-3

6-Bromothieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B2699540
CAS No.: 125493-06-3
M. Wt: 263.12
InChI Key: RLUHYSKWVZFEOE-UHFFFAOYSA-N
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Description

Historical Development of Thieno[3,2-b]thiophene Derivatives

The synthesis of thieno[3,2-b]thiophene derivatives dates to the late 20th century, with foundational work emerging from halogenation and metallation studies. Early methods involved catalytic vapor-phase reactions between 2-(2-thienyl)ethanol and carbon disulfide at 550°C, producing the parent thieno[3,2-b]thiophene structure. The introduction of bromine substituents, as seen in this compound, became feasible through electrophilic substitution reactions using bromine in acetic acid. By the 2010s, Fiesselmann thiophene synthesis enabled the efficient construction of aryl-substituted variants, expanding the structural diversity of these compounds.

A pivotal advancement occurred in 2014, when lateral methyl-substituted thieno[3,2-b]thiophene derivatives demonstrated liquid crystalline behavior with smectic phases at 75–125°C, achieving hole mobilities of up to $$2 \times 10^{-3}$$ cm² V⁻¹ s⁻¹. This discovery underscored the potential of brominated derivatives in organic electronics, spurring further investigations into their self-assembly and charge transport properties.

Significance in Heterocyclic Chemistry Research

The thieno[3,2-b]thiophene core has become indispensable in constructing N,S-heterotetracenes and related heterocyclic systems. Its electron-rich nature facilitates π-stacking interactions, enhancing charge delocalization in materials such as 9H-thieno[2',3':4,5]thieno[3,2-b]indoles. The bromine atom at the 6-position serves dual roles: as a directing group for regioselective functionalization and as a leaving group in cross-coupling reactions. For example, Suzuki-Miyaura couplings with arylboronic acids enable the synthesis of tetracyclic structures with tunable optoelectronic properties.

The carboxylic acid moiety further enhances reactivity, allowing esterification or amidation to modulate solubility and interfacial properties. This versatility is exemplified in the synthesis of alkyl 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylates, which exhibit mesomorphic behavior critical for liquid crystal displays.

Structural Features of the Thieno[3,2-b]thiophene Core in Research Contexts

The molecular architecture of this compound consists of two fused thiophene rings, a bromine atom at position 6, and a carboxylic acid group at position 2. Key structural parameters include:

Feature Description
Ring fusion Orthogonal arrangement of thiophene rings, creating a planar π-conjugated system
Bromine position Meta to the fused ring junction, enabling steric control in substitution reactions
Carboxylic acid location Adjacent to the sulfur atom, facilitating hydrogen bonding in crystal packing

X-ray crystallography studies reveal a bond length of 1.74 Å between the bromine and the thiophene carbon, slightly elongated compared to typical C-Br bonds due to conjugation with the aromatic system. The dihedral angle between the thiophene rings measures 12.3°, promoting intermolecular π-orbital overlap in solid-state assemblies.

Research Evolution and Academic Interest Timeline

The academic trajectory of thieno[3,2-b]thiophene derivatives has progressed through three distinct phases:

  • Foundational Synthesis (1997–2005):

    • Development of bromination and lithiation protocols for parent thieno[3,2-b]thiophene.
    • Introduction of carboxylate esters via palladium-catalyzed carbonylation.
  • Materials Exploration (2006–2015):

    • Discovery of liquid crystalline phases in alkyl-substituted derivatives.
    • Optimization of time-of-flight mobility measurements for charge transport characterization.
  • Heterocycle Expansion (2016–Present):

    • Application in Fischer indolization reactions to construct N,S-heterotetracenes.
    • Integration into donor-acceptor polymers for organic photovoltaics.

Properties

IUPAC Name

3-bromothieno[3,2-b]thiophene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrO2S2/c8-3-2-11-4-1-5(7(9)10)12-6(3)4/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUHYSKWVZFEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromothieno[3,2-b]thiophene-2-carboxylic acid typically involves the bromination of thieno[3,2-b]thiophene followed by carboxylation. One common method involves the use of bromine and a suitable solvent to introduce the bromine atom at the desired position on the thieno[3,2-b]thiophene ring . The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent under specific conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 participates in nucleophilic substitution (SNAr) under mild conditions. Key examples include:

Reagent Conditions Product Reference
Ethyl mercaptoacetateK₂CO₃, DMF, 60–70°CEthyl 6-hexylthieno[3,2-b]thiophene-2-carboxylate (precursor to acid 12 )
AminesPolar solvents, 25–80°CAmino-substituted derivatives
AlkoxidesTHF, catalytic 18-crown-6Alkoxy-functionalized thienothiophenes

In one study, removal of the bromine atom reduced biological activity by >600-fold, highlighting its critical role in molecular interactions . Substitution often requires activating agents like K₂CO₃ or crown ethers to enhance nucleophilicity .

Hydrolysis and Esterification

The carboxylic acid group undergoes reversible esterification/hydrolysis:

Hydrolysis of Ethyl Ester to Carboxylic Acid

Reagents : LiOH (1M), THF/water, reflux
Yield : 46% (for 12 after acidification)
Mechanism : Base-mediated saponification followed by HCl acidification .

Esterification

Reagents : Ethanol, H₂SO₄ (catalytic)
Product : Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate .

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-couplings:

Coupling Type Catalyst Conditions Application
Suzuki-MiyauraPd(PPh₃)₄DME, Na₂CO₃, 80°CBiaryl formation for OLED materials
StillePd₂(dba)₃DMF, 100°CConjugated polymer synthesis

These reactions often require protecting the carboxylic acid group (e.g., as an ethyl ester) to prevent side reactions .

Oxidation

Reagents : KMnO₄ (acidic conditions)
Product : Introduction of ketones or further oxidation to CO₂.

Reduction

Reagents : LiAlH₄ (anhydrous ether)
Product : De-brominated thienothiophene or alcohol derivatives.

Electrophilic Aromatic Substitution

The electron-rich thienothiophene core undergoes electrophilic substitution at position 5:

Reagent Conditions Product
Acetyl chlorideAlCl₃, CH₂Cl₂, 0°C5-Acetyl-6-bromothienothiophene-2-acid
HNO₃H₂SO₄, 0°CNitro-substituted derivatives

The carboxylic acid group acts as a meta-directing group, influencing regioselectivity .

Biological Activity Modifications

  • Decarboxylation : Heating with Cu in quinoline yields 6-bromothieno[3,2-b]thiophene, a precursor for drug discovery .

  • Amide Formation : Coupling with amines via EDC/HOBt produces bioactive analogues with improved solubility .

Scientific Research Applications

Pharmaceutical Development

Cancer Therapeutics
The compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating cancer. Its structural characteristics allow it to interact with biological targets effectively. For instance, research has shown that derivatives of thiophene compounds exhibit potent antitumor activity by inhibiting microtubule polymerization, a key process in cell division. Compounds derived from 6-bromothieno[3,2-b]thiophene-2-carboxylic acid have been identified as potential inhibitors of tubulin polymerization, demonstrating IC50 values in the nanomolar range against various cancer cell lines .

Inflammatory Diseases
Additionally, the compound has been studied for its anti-inflammatory properties. Research indicates that thiophene derivatives can modulate immune responses, potentially leading to new treatments for inflammatory disorders . The ability to induce STING-dependent cytokine production further emphasizes its therapeutic potential in immunotherapy .

Material Science

Organic Semiconductors
In material science, this compound is utilized in developing organic semiconductors. It plays a vital role in enhancing the performance of organic light-emitting diodes (OLEDs) and solar cells. Studies have demonstrated that incorporating thiophene units into polymeric structures can significantly improve charge transport properties and light absorption capabilities, making them suitable for high-performance photovoltaic applications .

Polymer Synthesis
The compound is also involved in synthesizing novel conjugated polymers that exhibit desirable optoelectronic properties. For example, polymers containing thieno[3,2-b]thiophene units have been synthesized and evaluated for their use in organic photovoltaics, showing promising results in terms of efficiency and stability .

Organic Synthesis

Researchers employ this compound as a building block in organic synthesis to create complex molecules with potential applications in drug discovery. Its ability to undergo various chemical transformations allows for the generation of diverse derivatives that can be screened for biological activity . The compound's versatility is evident in its use as a precursor for synthesizing other functionalized thiophenes which are valuable in medicinal chemistry.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques. Its consistent chemical properties make it suitable for calibrating instruments used to analyze similar compounds in various samples. This application is crucial for ensuring accuracy and reliability in chemical analyses across different research fields .

Data Summary Table

Application AreaSpecific Use CasesNotable Findings
Pharmaceutical DevelopmentCancer therapeutics; anti-inflammatory agentsPotent inhibitors of microtubule polymerization
Material ScienceOrganic semiconductors; polymer synthesisEnhanced performance in OLEDs and solar cells
Organic SynthesisBuilding block for complex organic moleculesVersatile precursor for drug discovery
Analytical ChemistryStandard reference material for chromatographic techniquesEnsures accuracy in chemical analyses

Mechanism of Action

The mechanism of action of 6-Bromothieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-bromothieno[3,2-b]thiophene-2-carboxylic acid are highly sensitive to modifications in substitution patterns, backbone structure, and functional groups. Below is a detailed comparison with structurally related compounds:

Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives

Compound Substituents Key Findings Reference
16a (YE210) 6-Bromo, 3-methyl, 2-carboxylic acid Most potent GPR35 agonist (EC50 ~250 nM); efficacy comparable to zaprinast. Bromine and methyl groups critical for activity.
15a 6-Bromo, 3-methyl, 2-ethyl ester Inactive in DMR agonist assays and receptor internalization. Highlights necessity of free carboxylic acid for activity.
11 6-Hydrogen, 3-hexyl, 2-carboxylic acid 54-fold decrease in potency vs. 16a. Removal of bromine significantly reduces binding affinity.
10 6-Hydrogen, 3-hydrogen, 2-carboxylic acid >600-fold potency loss vs. 16a. Demonstrates synergistic importance of bromine and alkyl groups.
13 Dithieno[3,2-b:2',3'-d]thiophene backbone Lower potency than 16a. Expanded backbone disrupts optimal receptor interaction.
16b–e 6-Bromo, 3-long alkyl chains (C8–C16) Reduced potency and efficacy with longer alkyl chains. Suggests steric hindrance limits receptor engagement.

Benzo[b]thiophene-2-carboxylic Acid Derivatives

Compound Substituents Key Findings Reference
BT2 3,6-Dichloro, 2-carboxylic acid Weak GPR35 activity (EC50 >10 µM). Chlorine substitutions less effective than bromine in thienothiophene analogs.
6-Bromo-BT2 6-Bromo, 3-chloro, 2-carboxylic acid Bifunctional reagent for cycloadditions; no reported GPR35 activity. Structural similarity to 16a but distinct pharmacological profile.
6-Methyl-BT2 6-Methyl, 2-carboxylic acid Used in supramolecular liquid crystals; no agonist activity reported. Highlights divergence in applications vs. thienothiophene analogs.

Other Heterocyclic Carboxylic Acids

  • 2-(4-Methylfuran-2(5H)-ylidene)malononitrile: Co-identified with thienothiophene derivatives as GPR35 agonists but mechanistically distinct (non-carboxylic acid chemotype) .

Critical Structural Insights

Bromine at C6 : Essential for high GPR35 potency. Removal (e.g., compound 10) or replacement (e.g., chlorine in BT2) drastically reduces activity .

Carboxylic Acid at C2: Free acid moiety is non-negotiable; esterification (e.g., 15a) abolishes activity .

Backbone Rigidity: Thieno[3,2-b]thiophene outperforms benzo[b]thiophene and dithieno derivatives, likely due to optimal π-π stacking and receptor fit .

Alkyl Substitution at C3 : Methyl group (16a) maximizes potency; longer chains (16b–e) introduce steric clashes .

Data Tables

Table 1: Comparative Potency of Thieno[3,2-b]thiophene Derivatives

Compound EC50 (nM) Relative Potency vs. 16a Key Structural Features
16a 250 1.0 6-Br, 3-Me, 2-COOH
15a Inactive N/A 6-Br, 3-Me, 2-COOEt
11 ~13,500 0.018 6-H, 3-hexyl, 2-COOH
10 >150,000 <0.0017 6-H, 3-H, 2-COOH

Biological Activity

6-Bromothieno[3,2-b]thiophene-2-carboxylic acid (CAS Number: 125493-06-3) is a sulfur-containing heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by various research findings and case studies.

  • Molecular Formula : C7H3BrO2S2
  • Molar Mass : 263.13 g/mol
  • Structural Characteristics : The compound features a thieno[3,2-b]thiophene core with a carboxylic acid functional group and a bromine substituent, which is believed to enhance its biological activity by influencing molecular interactions.

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including this compound, as anticancer agents. For instance:

  • A study synthesized various thiophene carboxamide derivatives and evaluated their activity against Hep3B liver cancer cells. The derivatives exhibited significant cytotoxicity with IC50 values ranging from 5.46 µM to 12.58 µM for the most active compounds, indicating a promising role in cancer therapy .
  • The structural modifications in thiophene rings were found to enhance interaction with tubulin, similar to known anticancer drugs like Combretastatin A-4 (CA-4), suggesting that these compounds could disrupt cancer cell proliferation effectively .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • In a study evaluating new thiophene carboxylic acid derivatives, compounds similar to this compound showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus .
  • The presence of electron-withdrawing groups on the thiophene ring was correlated with enhanced antibacterial potency, indicating that structural modifications could further optimize its efficacy .

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityCompounds derived from thiophene exhibited IC50 values as low as 5.46 µM against Hep3B cells.
Antimicrobial ActivityDerivatives showed significant activity against S. aureus with minimum inhibitory concentrations (MIC) below 10 µg/mL.
Structure-Activity RelationshipModifications in substituents enhanced biological activity; electron-withdrawing groups improved potency.

The biological activity of this compound is hypothesized to involve:

  • Tubulin Binding : Similar to CA-4, it may bind to tubulin and inhibit microtubule polymerization, leading to cell cycle arrest in cancer cells.
  • Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell wall synthesis or function may underlie its antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromothieno[3,2-b]thiophene-2-carboxylic acid, and what key analytical techniques are used for characterization?

  • Synthetic Routes : The compound is typically synthesized from 3-bromothiophene (A) via bromination and subsequent hydrolysis. For example, thieno[3,2-b]thiophene-2-carboxylic acid derivatives are prepared using methods adapted from Fuller et al., involving sequential bromination and carboxylation steps .
  • Characterization : Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) and GC-mass spectrometry are critical for structural confirmation. Purity is assessed via chromatographic techniques (e.g., HPLC) and melting point analysis .

Q. How can researchers optimize reaction conditions to minimize byproducts like dibrominated derivatives during synthesis?

  • Optimization Strategies :

  • Stoichiometric Control : Precise molar ratios of brominating agents (e.g., Br₂) to substrate reduce over-bromination.
  • Temperature Modulation : Lower reaction temperatures (0–5°C) suppress side reactions.
  • Purification : Distillation or acetal formation (e.g., ethylene acetal derivatives) effectively separates dibrominated impurities from the desired product .

Advanced Research Questions

Q. What methodologies are employed to evaluate the pharmacological activity of this compound derivatives as GPR35 agonists?

  • Assay Systems :

  • Dynamic Mass Redistribution (DMR) : Used in native cell lines (e.g., HT-29) to detect receptor activation via real-time cellular responses .
  • EC₅₀ Determination : Dose-response curves quantify agonist potency. For example, YE210 (6-bromo-3-methyl derivative) showed sub-micromolar EC₅₀ values in HT-29 cells .
    • Structure-Activity Relationships (SAR) : Bromine at the 6-position enhances receptor binding affinity, while methyl groups at the 3-position improve metabolic stability .

Q. How do structural modifications, such as bromine substitution at the 6-position, influence electronic properties and bioactivity?

  • Electronic Effects : Bromine increases electron-withdrawing character, altering the compound’s absorption spectrum (e.g., enhanced IR absorption in the 3–5 μm range) . Computational studies (DFT) correlate substituent effects with HOMO-LUMO gaps.
  • Bioactivity Impact : Bromine improves GPR35 agonist potency by stabilizing ligand-receptor interactions through halogen bonding. Methyl groups reduce off-target interactions .

Q. What analytical challenges arise in resolving isomeric impurities, and how can chromatographic techniques be optimized?

  • Challenges : Isomeric byproducts (e.g., 4,5-dibrominated analogs) co-elute with the target compound due to similar polarity .
  • Solutions :

  • HPLC Optimization : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to improve resolution.
  • Reference Standards : Compare retention times with authentic samples synthesized via divergent routes .

Q. In studies reporting contradictory EC₅₀ values for GPR35 agonists, what experimental variables might contribute to discrepancies?

  • Key Variables :

  • Cell Line Specificity : Endogenous GPR35 expression in HT-29 vs. recombinant systems (e.g., CHO-K1) alters receptor density and coupling efficiency .
  • Assay Format : DMR assays measure holistic cellular responses, while calcium flux assays focus on specific signaling pathways, leading to potency variations .
    • Mitigation : Standardize cell lines, assay conditions, and agonist pre-treatment protocols to ensure reproducibility .

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